molecular formula C19H19ClN2 B14366168 N~1~-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine CAS No. 92279-14-6

N~1~-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine

Cat. No.: B14366168
CAS No.: 92279-14-6
M. Wt: 310.8 g/mol
InChI Key: MLPPYFPKWYYNRK-UHFFFAOYSA-N
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Description

N~1~-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a chloro-substituted methylphenyl group and a naphthyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and 1-naphthylamine as the primary starting materials.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-chloro-2-methylaniline with ethylene oxide under basic conditions to form N-(4-chloro-2-methylphenyl)ethanolamine.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 1-naphthylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product, N1-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine or thiol derivatives.

Scientific Research Applications

N~1~-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-Chlorophenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine
  • N~1~-(4-Methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine
  • N~1~-(4-Chloro-2-methylphenyl)-N~2~-(phenyl)ethane-1,2-diamine

Uniqueness

N~1~-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine is unique due to the presence of both a chloro-substituted methylphenyl group and a naphthyl group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.

Properties

CAS No.

92279-14-6

Molecular Formula

C19H19ClN2

Molecular Weight

310.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-N'-naphthalen-1-ylethane-1,2-diamine

InChI

InChI=1S/C19H19ClN2/c1-14-13-16(20)9-10-18(14)21-11-12-22-19-8-4-6-15-5-2-3-7-17(15)19/h2-10,13,21-22H,11-12H2,1H3

InChI Key

MLPPYFPKWYYNRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCCNC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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